Superior SYK Biochemical Potency: TAK-659 vs. Fostamatinib and Entospletinib
TAK-659 inhibits SYK with an IC50 of 3.2 nM, which is 12.8-fold more potent than fostamatinib (IC50 41 nM) and 2.4-fold more potent than entospletinib (IC50 7.7 nM) in cell-free biochemical assays. This increased potency at the primary target may translate to lower effective dosing requirements in cellular and in vivo models .
| Evidence Dimension | SYK biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 3.2 nM |
| Comparator Or Baseline | Fostamatinib: 41 nM; Entospletinib: 7.7 nM |
| Quantified Difference | 12.8-fold more potent vs. fostamatinib; 2.4-fold more potent vs. entospletinib |
| Conditions | Cell-free biochemical kinase assay |
Why This Matters
Higher target potency enables lower compound concentrations to achieve equivalent target engagement, potentially reducing off-target liabilities and compound consumption in research settings.
- [1] PMC6697022 Table 2: Comparative IC50 values of SYK inhibitors. TAK-659 SYK IC50 3.2 nM; Fostamatinib SYK IC50 41 nM; Entospletinib SYK IC50 7.7 nM. Int J Mol Sci. 2019;20(15):3654. View Source
